2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid
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Overview
Description
2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid is an organic compound that features a furan ring, an amino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions are optimized for time, solvent, and substrate amounts to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the use of microwave-assisted synthesis suggests that it could be scaled up for industrial applications. The use of microwave reactors allows for efficient and rapid synthesis, which is advantageous for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding amine derivative.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The furan ring and amino group are likely involved in binding to biological targets, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Furylmethyl)amino]benzoic acid
- 4-[(Furan-2-ylmethyl)amino]benzoic acid
- 2,4-bis({[(furan-2-yl)methyl]amino})benzoic acid
Uniqueness
2-({[(Furan-2-yl)methyl]carbamoyl}methyl)benzoic acid is unique due to its specific combination of a furan ring, an amino group, and a benzoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-(furan-2-ylmethylamino)-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-13(15-9-11-5-3-7-19-11)8-10-4-1-2-6-12(10)14(17)18/h1-7H,8-9H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFADOPEJGORKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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